molecular formula C17H21NO2S B5874012 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine

4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine

Cat. No. B5874012
M. Wt: 303.4 g/mol
InChI Key: XAFXEDJGOSPYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine, also known as JNJ-7925476, is a potent and selective antagonist of the orexin-2 receptor. Orexin-2 receptor is a G-protein coupled receptor that is expressed in the central nervous system and plays a crucial role in regulating sleep-wake cycles, appetite, and energy expenditure. JNJ-7925476 has been extensively studied for its potential applications in the treatment of sleep disorders, obesity, and drug addiction.

Mechanism of Action

4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine is a selective antagonist of the orexin-2 receptor. Orexin-2 receptor is a G-protein coupled receptor that is expressed in the central nervous system and plays a crucial role in regulating sleep-wake cycles, appetite, and energy expenditure. By blocking the orexin-2 receptor, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine promotes wakefulness and reduces food intake and body weight.
Biochemical and Physiological Effects:
4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to have several biochemical and physiological effects. In preclinical studies, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to increase wakefulness and locomotor activity. It has also been shown to reduce food intake and body weight in animal models of obesity. Furthermore, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of the orexin-2 receptor, making it a useful tool for studying the role of the orexin-2 receptor in regulating sleep-wake cycles, appetite, and energy expenditure. However, one limitation is that 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has poor solubility in water, which can make it difficult to administer in some experimental settings.

Future Directions

There are several future directions for research on 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine. One direction is to further investigate its potential applications in the treatment of sleep disorders, obesity, and drug addiction. Another direction is to develop more potent and selective orexin-2 receptor antagonists that have better solubility and pharmacokinetic properties. Additionally, future research could focus on understanding the molecular mechanisms underlying the effects of 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine on wakefulness, appetite, and drug-seeking behavior.

Synthesis Methods

4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-naphthylsulfonyl chloride with 4-methylpiperidine in the presence of a base to form the intermediate 4-methyl-1-[(2-naphthyl)sulfonyl]piperidine. This intermediate is then treated with methylmagnesium bromide to introduce the methyl group at the 7-position of the naphthyl ring, resulting in the formation of 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine.

Scientific Research Applications

4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been studied extensively for its potential applications in the treatment of sleep disorders, obesity, and drug addiction. In preclinical studies, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to promote wakefulness and increase locomotor activity. It has also been shown to reduce food intake and body weight in animal models of obesity. Furthermore, 4-methyl-1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction.

properties

IUPAC Name

4-methyl-1-(7-methylnaphthalen-2-yl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-13-7-9-18(10-8-13)21(19,20)17-6-5-15-4-3-14(2)11-16(15)12-17/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFXEDJGOSPYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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